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Compound of Interest

Compound Name: 1-phenylicyclobutanecarbaldehyde

Cat. No.: B075188

For researchers and professionals in the field of drug development and organic synthesis, a
thorough characterization of novel and existing chemical entities is paramount. This guide
provides a comparative analysis of the characterization data for 1-
phenylcyclobutanecarbaldehyde and a structurally similar alternative, 1-phenylcyclopropane-
1-carbaldehyde. The data presented is essential for identification, purity assessment, and
understanding the physicochemical properties of these compounds.

Physicochemical Properties

A summary of the key physical and chemical properties for both compounds is presented in
Table 1. These parameters are fundamental for predicting the behavior of the compounds in
various experimental settings.
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1-
1-Phenylcyclopropane-1-
Property Phenylcyclobutanecarbald
carbaldehyde
ehyde
Molecular Formula C11H120 C10H100
Molecular Weight 160.21 g/mol 146.19 g/mol
Boiling Point 95-97 °C 104-106 °C (at 12 Torr)
Density 1.142 + 0.06 g/cm3 (Predicted) 1.194 + 0.06 g/cm3 (Predicted)
Appearance Not specified Colorless to light yellow liquid
CAS Number 1469-83-6 21744-88-7

Spectroscopic Characterization Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of organic

molecules. The following tables summarize the expected and, where available, reported

spectroscopic data for the two aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted *H NMR Spectral Data

Feature

1-
Phenylcyclobutanecarbald
ehyde (Predicted)

1-Phenylcyclopropane-1-
carbaldehyde (Predicted)

Aldehyde Proton (CHO)

~9.0-10.0 ppm (singlet)

~9.0-10.0 ppm (singlet)

Aromatic Protons (CeH5s)

~7.2-7.5 ppm (multiplet)

~7.1-7.4 ppm (multiplet)

Cycloalkane Protons

~1.8-2.8 ppm (multiplets)

~1.0-1.8 ppm (multiplets)

Table 3: Predicted 3C NMR Spectral Data
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Feature

1-
Phenylcyclobutanecarbald
ehyde (Predicted)

1-Phenylcyclopropane-1-
carbaldehyde (Predicted)

Carbonyl Carbon (C=0) ~190-200 ppm ~190-200 ppm
Aromatic Carbons ~125-145 ppm ~125-140 ppm
Cycloalkane Carbons ~15-50 ppm ~10-30 ppm

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Functional Group

1-
Phenylcyclobutanecarbald
ehyde (Expected)

1-Phenyicyclopropane-1-
carbaldehyde (Expected)

C=0 Stretch (Aldehyde)

~1720-1740 cm~1 (strong)

~1715-1735 cm~1 (strong)

C-H Stretch (Aldehyde)

~2720 cm~t and ~2820 cm—1

(medium, sharp)

~2720 cm~t and ~2820 cm~1

(medium, sharp)

C-H Stretch (Aromatic)

~3000-3100 cm~t (medium)

~3000-3100 cm~t (medium)

C=C Stretch (Aromatic)

~1450-1600 cm~! (medium to

weak)

~1450-1600 cm~! (medium to

weak)

C-H Stretch (Aliphatic)

~2850-2960 cm~1 (strong)

~2850-2960 cm~1 (strong)

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation
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1-
1-Phenylcyclopropane-1-
Feature Phenylcyclobutanecarbald
carbaldehyde (Expected)
ehyde (Expected)
Molecular lon (M*) m/z 160 m/z 146

Loss of CHO (m/z 131), Phenyl Loss of CHO (m/z 117), Phenyl
) group (m/z 77), group (m/z 77),
Major Fragments _ _
Cyclobutylcarbonyl cation (m/z  Cyclopropylcarbonyl cation

83) (m/z 69)

Experimental Protocols

Standard experimental procedures for obtaining the characterization data are outlined below.

These protocols are generally applicable to small organic molecules like the aldehydes

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the aldehyde in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are
typically required due to the lower natural abundance and longer relaxation times of the 13C

nucleus.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing, and baseline correction. Chemical shifts are referenced to the residual
solvent peak or an internal standard (e.g., TMS at O ppm).
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Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place a drop of the neat liquid aldehyde between two salt
plates (e.g., NaCl or KBr) to form a thin film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400
cm~1). Acquire a background spectrum of the clean, empty salt plates prior to the sample
measurement.

o Data Processing: The instrument software automatically ratios the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the aldehyde in a volatile solvent (e.g.,
methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS).

 lonization: Utilize Electron lonization (El) at a standard energy of 70 eV to induce
fragmentation.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition: Scan a suitable mass range to detect the molecular ion and significant
fragment ions.

Experimental Workflow

The general workflow for the characterization of an organic compound like 1-
phenylcyclobutanecarbaldehyde is depicted in the following diagram.
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Caption: General workflow for synthesis, purification, and characterization of an organic
compound.

¢ To cite this document: BenchChem. [Comparative Analysis of 1-
Phenylcyclobutanecarbaldehyde and its Analogue]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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